Nintedanib Impurity F
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Overview
Description
Nintedanib Impurity F is a process-related impurity associated with the synthesis of Nintedanib, a tyrosine kinase inhibitor used primarily for the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer. Impurities like this compound are crucial for understanding the purity, safety, and efficacy of pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Nintedanib Impurity F involves the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C. The reaction typically takes 2-5 hours, after which the reaction mixture is cooled, and the solid product is filtered and washed with methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the consistency and purity of the impurity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for the identification and quantification of the impurity .
Chemical Reactions Analysis
Types of Reactions
Nintedanib Impurity F undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Nintedanib Impurity F has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and quality control of Nintedanib.
Analytical Chemistry: Employed in the identification and quantification of impurities in pharmaceutical formulations.
Toxicological Studies: Assessed for its potential toxicological effects to ensure the safety of pharmaceutical products.
Mechanism of Action
The mechanism of action of Nintedanib Impurity F is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. it is structurally related to Nintedanib, which inhibits multiple tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. These receptors play a role in angiogenesis and fibrosis .
Comparison with Similar Compounds
Similar Compounds
Nintedanib: The parent compound, used for treating idiopathic pulmonary fibrosis and non-small cell lung cancer.
Pirfenidone: Another drug used for idiopathic pulmonary fibrosis, with a different mechanism of action.
Nintedanib Esylate: A salt form of Nintedanib used in pharmaceutical formulations
Uniqueness
Nintedanib Impurity F is unique in its structural properties and its role as a process-related impurity. Its identification and quantification are essential for ensuring the purity and safety of Nintedanib formulations .
Properties
Molecular Formula |
C44H51N9O4 |
---|---|
Molecular Weight |
769.9 g/mol |
IUPAC Name |
(3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-2-oxo-1H-indole-6-carboxamide |
InChI |
InChI=1S/C44H51N9O4/c1-48-20-24-52(25-21-48)29-39(54)50(3)35-15-11-33(12-16-35)45-42(31-8-6-5-7-9-31)41-37-19-10-32(28-38(37)47-44(41)57)43(56)46-34-13-17-36(18-14-34)51(4)40(55)30-53-26-22-49(2)23-27-53/h5-19,28,45H,20-27,29-30H2,1-4H3,(H,46,56)(H,47,57)/b42-41- |
InChI Key |
WNVNYYLTQWQGEU-DYFOJMMBSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)N(C)C(=O)CN6CCN(CC6)C)NC3=O)/C7=CC=CC=C7 |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)N(C)C(=O)CN6CCN(CC6)C)NC3=O)C7=CC=CC=C7 |
Origin of Product |
United States |
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